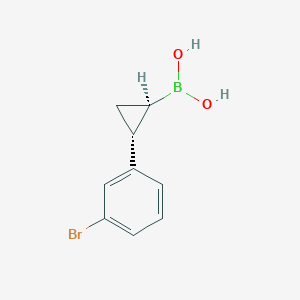
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid: is a boronic acid derivative featuring a cyclopropyl ring substituted with a bromophenyl group
Méthodes De Préparation
The synthesis of rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid typically involves the following steps:
Cyclopropanation: The starting material, a suitable phenyl derivative, undergoes cyclopropanation to introduce the cyclopropyl ring.
Bromination: The cyclopropyl derivative is then brominated to introduce the bromophenyl group.
Boronic Acid Formation: Finally, the bromophenylcyclopropyl derivative is converted to the boronic acid via a reaction with a boron-containing reagent under appropriate conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficiency and sustainability .
Analyse Des Réactions Chimiques
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The bromophenyl group can be reduced under suitable conditions to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties .
Comparaison Avec Des Composés Similaires
Similar compounds to rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid include:
Phenylboronic acid: Lacks the cyclopropyl and bromophenyl groups, making it less sterically hindered and less specific in its interactions.
Cyclopropylboronic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.
Bromophenylboronic acid: Lacks the cyclopropyl ring, affecting its steric and electronic properties.
Propriétés
Formule moléculaire |
C9H10BBrO2 |
|---|---|
Poids moléculaire |
240.89 g/mol |
Nom IUPAC |
[(1R,2R)-2-(3-bromophenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2/t8-,9+/m0/s1 |
Clé InChI |
HTPYYSQIHPOUPG-DTWKUNHWSA-N |
SMILES isomérique |
B([C@@H]1C[C@H]1C2=CC(=CC=C2)Br)(O)O |
SMILES canonique |
B(C1CC1C2=CC(=CC=C2)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




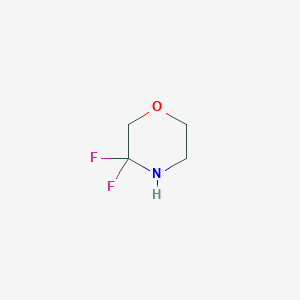
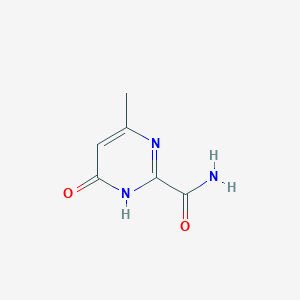
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
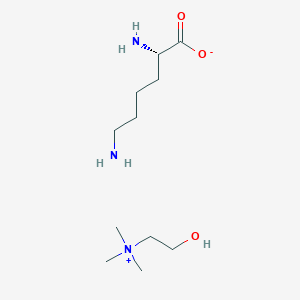

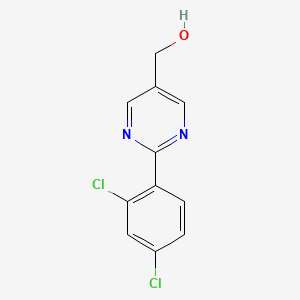
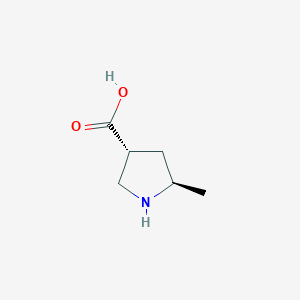
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)



